molecular formula C8H9ClF2N2O B3025442 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride CAS No. 1046757-30-5

2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride

Cat. No. B3025442
CAS RN: 1046757-30-5
M. Wt: 222.62 g/mol
InChI Key: UWYLGAUTOVJQSC-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride is a biochemical used in proteomics research . It has a molecular formula of C8H8F2N2O•HCl and a molecular weight of 222.62 .


Molecular Structure Analysis

The molecular structure of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride consists of a central carbon atom bonded to an amine group (NH2), an acetyl group (C=O), and a 3,4-difluorophenyl group . The hydrochloride indicates that a hydrogen chloride (HCl) is added to the compound .


Physical And Chemical Properties Analysis

2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride has a molecular weight of 222.62 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Structural Analysis

  • Structural Properties : Compounds similar to 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride exhibit specific structural characteristics. For instance, certain derivatives are "near 'V' shaped" with specific angles between aromatic planes, contributing to their molecular structure and potential interactions (Boechat et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis Techniques : The synthesis of related compounds involves various chemical reactions and rearrangements. For example, the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol involves multiple steps like acetylation and methylation (Teng Da-wei, 2011).
  • Chemoselective Acetylation : Specific methods, such as chemoselective monoacetylation using Novozym 435 as a catalyst, have been employed in the synthesis of derivatives. This process is crucial for producing intermediates used in synthesizing antimalarial drugs (Magadum & Yadav, 2018).

Potential Biological and Pharmacological Applications

  • Neuroprotective Actions : Derivatives of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride, such as 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, have shown neuroprotective properties in animal models of hypoxia and global ischemia (Palmer et al., 1995).
  • Anticonvulsant Efficacy : Similar compounds have demonstrated anticonvulsant efficacy in rodent models, providing insights into potential medical applications for neurological disorders (Palmer et al., 1995).

Molecular Docking and Analysis

  • Molecular Docking Studies : Studies involving molecular docking analysis of derivatives have been conducted to explore their potential as anticancer drugs. These studies assess the compounds' interaction with specific receptors and their structural behavior (Sharma et al., 2018).

properties

IUPAC Name

2-amino-N-(3,4-difluorophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-5(3-7(6)10)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYLGAUTOVJQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride

CAS RN

1046757-30-5
Record name Acetamide, 2-amino-N-(3,4-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046757-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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